molecular formula C19H22N2O2S B2854337 3-(methylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 2034593-45-6

3-(methylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No. B2854337
CAS RN: 2034593-45-6
M. Wt: 342.46
InChI Key: UPEHBZXNEHPVNE-UHFFFAOYSA-N
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Description

The compound “3-(methylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs. The pyridin-3-yl and tetrahydro-2H-pyran-4-yl groups are heterocyclic compounds often found in various natural products and drugs .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzamide group would contribute to the planarity of the molecule, while the tetrahydro-2H-pyran-4-yl group would add a degree of three-dimensionality .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of organic chemistry often explores the synthesis and structural analysis of complex organic compounds. A study by Srivastava et al. (2017) focused on the synthesis of pyridyl substituted benzamides, which are structurally similar to 3-(methylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide. These compounds were characterized by spectral measurements and their luminescent properties in both solution and solid states, indicating their potential application in materials science, particularly in the development of luminescent materials (Srivastava et al., 2017).

Molecular Interaction Studies

In a different study, Kumara et al. (2018) synthesized a novel pyrazole derivative, which, like the compound , involves complex molecular structures with potential applications in understanding molecular interactions. The synthesized compound's structure was confirmed by various spectral analyses and X-ray crystallography, demonstrating its potential utility in studying molecular conformations and interactions (Kumara et al., 2018).

Photoelectron Spectroscopy and Nano-Aggregate Formation

The study by Srivastava et al. also explored the compounds' photoelectron spectroscopy and their ability to form nano-aggregates with enhanced emission in aqueous solutions. These findings suggest potential applications in nanotechnology and materials science, particularly in the development of new materials with unique optical properties (Srivastava et al., 2017).

Mechanochromic Properties and Multi-Stimuli Response

Additionally, the compounds studied by Srivastava et al. showed mechanochromic properties and could display a multi-stimuli response, which could be of interest in the development of smart materials that change color or properties in response to mechanical stress or other stimuli (Srivastava et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not known without further information. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further optimized and studied as a potential drug candidate .

properties

IUPAC Name

3-methylsulfanyl-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-24-17-6-2-4-15(12-17)19(22)21-18(14-7-10-23-11-8-14)16-5-3-9-20-13-16/h2-6,9,12-14,18H,7-8,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEHBZXNEHPVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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